4-Chloro-2-(difluoromethoxy)phenol

概述

描述

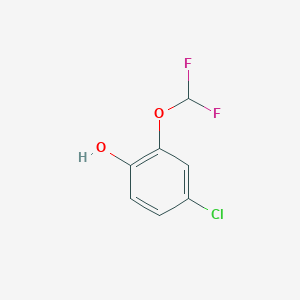

4-Chloro-2-(difluoromethoxy)phenol is a synthetic organic compound with the molecular formula C7H5ClF2O2 It is characterized by the presence of a chloro group, a difluoromethoxy group, and a phenol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethoxy)phenol typically involves the difluoromethylation of phenol derivatives. One common method is the reaction of phenol with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium hydroxide or potassium carbonate . This reaction proceeds under mild conditions and yields the desired difluoromethoxy-substituted phenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of non-ozone depleting difluorocarbene reagents has provided more environmentally friendly alternatives for the industrial synthesis of this compound .

化学反应分析

Types of Reactions

4-Chloro-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the chloro or difluoromethoxy groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

科学研究应用

Pharmaceutical Chemistry

4-Chloro-2-(difluoromethoxy)phenol serves as a key intermediate in the synthesis of novel anticancer agents. Research indicates that derivatives of this compound exhibit significant anticancer activity against various cell lines. For instance, one analogue demonstrated a percentage growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM.

Biochemistry

The compound is utilized in studying tubulin dynamics and its inhibition, which is crucial for developing cancer treatment strategies. Molecular docking studies reveal that its analogues bind efficiently to the hydrophobic cavity of tubulin, indicating potential therapeutic applications.

Medicinal Chemistry

Chloro-substituted analogs of this compound have shown pronounced antitumor activity, making them valuable in cancer research. Various bioassays have confirmed the physiological activity of these analogs against tumor cells.

Optoelectronics

Derivatives of this compound are explored for nonlinear optical applications crucial for laser technology and telecommunications. Single crystals grown from these derivatives exhibit properties suitable for such applications.

Pharmacokinetics

Transforming pharmaceuticals into ionic liquids using this phenolic derivative enhances their bioavailability, improving drug delivery and absorption.

Industrial Applications

In addition to its research applications, this compound is used in developing agrochemicals such as herbicides and pesticides due to its unique electronic properties imparted by the difluoromethoxy group. The compound's ability to form hydrogen bonds enhances its interaction with biological targets, making it effective in various formulations.

Case Studies

- Anticancer Activity : A study involving the synthesis of oxadiazole-linked aryl core compounds demonstrated that derivatives containing this compound exhibited significant anticancer properties against various cell lines, supporting its potential as an anticancer agent.

- Tubulin Inhibition : Molecular docking studies indicated that compounds derived from this compound effectively bind to tubulin, suggesting their utility in developing new cancer therapeutics aimed at disrupting microtubule dynamics.

- Nonlinear Optical Materials : Research on single crystals formed from derivatives of this compound revealed their suitability for nonlinear optical applications, paving the way for advancements in laser technology.

作用机制

The mechanism of action of 4-Chloro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

相似化合物的比较

Similar Compounds

4-Fluoro-2-methylphenol: Similar in structure but with a fluorine atom and a methyl group instead of a chloro and difluoromethoxy group.

2-Chloro-2,2-difluoroacetophenone: Contains a difluoromethyl group and a chloro group but differs in the overall structure.

Uniqueness

4-Chloro-2-(difluoromethoxy)phenol is unique due to the presence of both a chloro and a difluoromethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

4-Chloro-2-(difluoromethoxy)phenol, with the chemical formula CHClFO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a phenolic structure with a chlorine atom and a difluoromethoxy group, which enhances its reactivity and solubility in organic solvents. Its molecular weight is approximately 194.57 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that allow for the efficient formation of the desired compound while minimizing side products. The compound is characterized through various spectral analyses, which confirm its structural integrity and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly as a key intermediate in the development of new anticancer agents. It is part of a class of compounds designed to inhibit tubulin dynamics, which is crucial for cancer cell proliferation.

Key Findings:

- Percentage Growth Inhibition (PGI): One analogue demonstrated a PGI of 65.12% against the SNB-19 glioblastoma cell line at a concentration of 10 µM .

- Molecular Docking Studies: Docking studies indicate that this compound binds efficiently within the hydrophobic cavity of tubulin, surrounded by critical amino acid residues, with one compound showing a docking score of −8.030 kcal/mol .

Pharmacokinetics and Bioavailability

The transformation of this phenolic derivative into ionic liquids has been shown to enhance its bioavailability, making it more effective as a therapeutic agent. This process involves selecting appropriate cations and anions to form ionic liquids that improve drug delivery and absorption .

Enzyme Inhibition Studies

Research has also investigated the interaction of this compound with various enzymes, which may elucidate its pharmacodynamics:

- Inhibitory Effects: Compounds similar to this compound have shown moderate inhibition against cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), indicating potential anti-inflammatory properties .

- Cholinesterase Inhibition: Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), with some showing IC values indicating significant activity .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes these comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-(trifluoromethoxy)phenol | CHClFO | Contains trifluoromethoxy instead of difluoromethoxy |

| 4-Chloro-3-(difluoromethoxy)phenol | CHClFO | Different substitution pattern on the phenolic ring |

| 4-Bromo-2-(difluoromethoxy)phenol | CHBrFO | Bromine substitution instead of chlorine |

| 4-Nitro-2-(difluoromethoxy)phenol | CHClFO | Nitro group introduces different electronic properties |

These compounds illustrate how variations in halogen substituents and functional groups can significantly alter chemical behavior and biological activity.

属性

IUPAC Name |

4-chloro-2-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXULNQDTMIWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。